An In-depth Technical Guide to 3-Chloropropanoic Acid Sodium Salt: Structure, Molecular Weight, and Applications in Research and Development
An In-depth Technical Guide to 3-Chloropropanoic Acid Sodium Salt: Structure, Molecular Weight, and Applications in Research and Development
Introduction
3-Chloropropanoic acid sodium salt, also known by its IUPAC name sodium 3-chloropropanoate, is a halogenated carboxylic acid salt that serves as a versatile chemical intermediate and a valuable tool in pharmacological research. Its utility in the synthesis of more complex molecules for the pharmaceutical and agrochemical industries is well-documented.[1][2][3] More specifically for drug development professionals, its structural relationship to the neurotransmitter γ-hydroxybutyric acid (GHB) and its selective interaction with the GHB receptor underscore its importance as a research tool in neuroscience.[4][5] This technical guide provides a comprehensive overview of the molecular characteristics, synthesis, and key applications of 3-chloropropanoic acid sodium salt, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Physicochemical Properties and Structural Elucidation
A thorough understanding of the fundamental physicochemical properties of 3-chloropropanoic acid sodium salt is essential for its effective application in a laboratory setting.
Molecular Formula, Weight, and Core Identifiers
The chemical identity of 3-chloropropanoic acid sodium salt is defined by its molecular formula and a set of unique identifiers that are crucial for accurate documentation and sourcing.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₄ClNaO₂ | [2] |
| Molecular Weight | 130.50 g/mol | [2] |
| CAS Number | 16987-03-4 | [2] |
| IUPAC Name | sodium 3-chloropropanoate | [2] |
| Canonical SMILES | C(CCl)C(=O)[O-].[Na+] | [2] |
| InChIKey | LIOTZBNOJXQXIL-UHFFFAOYSA-M | [2] |
Chemical Structure
The structure of 3-chloropropanoic acid sodium salt consists of a three-carbon propanoate backbone with a chlorine atom substituted at the C-3 position (the β-carbon). The carboxylic acid group is deprotonated, forming a carboxylate anion which is ionically bonded to a sodium cation.
Caption: Nucleophilic substitution reaction of 3-Chloropropanoic acid sodium salt.
Pharmacological Significance: A Selective GHB Receptor Ligand
A significant aspect of 3-chloropropanoic acid's relevance in drug development is its activity as a ligand for the GHB receptor. [5]Research has demonstrated that 3-chloropropanoic acid (referred to as UMB66 in some literature) exhibits considerable affinity for the GHB receptor. Unlike GHB, which also interacts with GABA receptors, 3-chloropropanoic acid shows no affinity for GABA receptors. [5]This selectivity makes it a valuable pharmacological tool for isolating and studying the specific effects mediated by the GHB receptor, without the confounding influence of GABAergic pathways. This is crucial for elucidating the physiological and pathological roles of the GHB receptor system and for the rational design of novel therapeutic agents targeting this receptor. [1][4]
Biochemical Reactivity: Enzyme Inhibition
The reactivity of related compounds suggests that 3-chloropropanoic acid derivatives can act as enzyme inhibitors. For instance, 3-chloropropionyl-CoA has been shown to inactivate enzymes such as 3-hydroxy-3-methylglutaryl-CoA synthase. [6]The mechanism of inactivation can involve the formation of a reactive acrylyl-CoA intermediate or direct alkylation of a reactive cysteine residue in the enzyme's active site. [6]This highlights the potential for 3-chloropropanoic acid and its derivatives to be explored as covalent or mechanism-based inhibitors for enzymes with susceptible active site nucleophiles. Enzyme inhibitors are a major class of therapeutic agents, and understanding these mechanisms is fundamental to drug design. [7][8]
Experimental Protocol: Laboratory-Scale Synthesis
While 3-chloropropanoic acid is commercially available, its sodium salt can be readily prepared in the laboratory from the parent acid. The following protocol outlines a standard and reliable method for this conversion.
Synthesis of 3-Chloropropanoic Acid Sodium Salt from 3-Chloropropanoic Acid
This procedure is based on the straightforward acid-base neutralization reaction.
Materials and Equipment:
-
3-Chloropropanoic acid (reagent grade)
-
Sodium hydroxide (NaOH), pellets or a standardized solution (e.g., 1 M)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Beaker or Erlenmeyer flask
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Vacuum oven
Step-by-Step Methodology:
-
Dissolution: In a clean beaker or Erlenmeyer flask, dissolve a known quantity of 3-chloropropanoic acid in a minimal amount of deionized water or ethanol with stirring. The choice of solvent can depend on the desired subsequent use or ease of removal.
-
Neutralization: Slowly add a stoichiometric amount of sodium hydroxide (either as a solid or a standardized solution) to the stirring solution of the acid. Monitor the pH of the solution continuously. The addition should be done portion-wise to control any exotherm. Continue adding the base until the pH of the solution reaches approximately 7.0.
-
Solvent Removal: Once neutralization is complete, transfer the solution to a round-bottom flask and remove the solvent using a rotary evaporator. The resulting solid is the crude sodium 3-chloropropanoate.
-
Drying: For complete removal of residual solvent and water, the solid product should be dried in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Characterization (Optional but Recommended): The identity and purity of the synthesized salt can be confirmed using standard analytical techniques such as NMR spectroscopy or FTIR spectroscopy.
Self-Validation and Trustworthiness: The success of this protocol is validated by the final pH of the solution being neutral (pH ~7), indicating complete reaction of the acid. The recovery of a solid after solvent evaporation, with a yield close to the theoretical maximum, further confirms the successful synthesis. The optional characterization provides definitive structural confirmation.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 3-chloropropanoic acid and its sodium salt.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, especially when handling the parent acid which can be corrosive.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Conclusion
3-Chloropropanoic acid sodium salt is a chemical compound with significant utility in both synthetic chemistry and pharmacological research. Its well-defined molecular weight and structure make it a reliable starting material for the synthesis of more complex molecules. For professionals in drug development, its selective activity as a GHB receptor ligand provides a unique tool for neuropharmacological studies. A thorough understanding of its properties, synthesis, and safe handling is paramount for its effective and responsible use in advancing scientific research.
References
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Macias, A. T., Hernandez, R. J., Mehta, A. K., MacKerell, A. D., Ticku, M. K., & Coop, A. (2004). 3-chloropropanoic acid (UMB66): a ligand for the gamma-hydroxybutyric acid receptor lacking a 4-hydroxyl group. Bioorganic & medicinal chemistry, 12(7), 1643–1647. [Link]
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Semantic Scholar. (n.d.). Figure 1 from 3-chloropropanoic acid (UMB66): a ligand for the gamma-hydroxybutyric acid receptor lacking a 4-hydroxyl group. Retrieved from [Link]
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Wikipedia. (n.d.). 3-Chloropropanoic acid. Retrieved from [Link]
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Wikipedia. (n.d.). Category:GHB receptor agonists. Retrieved from [Link]
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Holloway, C. T., & Abe, I. (1989). Chemical events in chloropropionyl coenzyme A inactivation of acyl coenzyme A utilizing enzymes. Archives of biochemistry and biophysics, 272(2), 362–370. [Link]
- Google Patents. (n.d.). CA2170846C - Process for preparing 3-chloropropionic acid.
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Grokipedia. (n.d.). 3-Chloropropanoic acid. Retrieved from [Link]
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PrepChem.com. (n.d.). Preparation of 3-chloropropionic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-chloroalkanoic acids of high enantiomeric purity from (s). Retrieved from [Link]
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Organic Syntheses. (n.d.). 3. Retrieved from [Link]
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Carter, L. P., Wu, H., & Koek, W. (2008). Behavioral Analyses of GHB: Receptor Mechanisms. Current topics in behavioral neurosciences, 1, 123–142. [Link]
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van der Kooij, M. A., & de Visser, L. (2023). An Overview of the Putative Structural and Functional Properties of the GHBh1 Receptor through a Bioinformatics Approach. International journal of molecular sciences, 24(7), 6523. [Link]
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Davies, I. W. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules (Basel, Switzerland), 9(5), 405–411. [Link]
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LibreTexts Chemistry. (2025). 5.4: Enzyme Inhibition. Retrieved from [Link]
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